(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide
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Description
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide is a useful research compound. Its molecular formula is C19H17Cl2N3O3S and its molecular weight is 438.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for antidiabetic drug discovery due to its pivotal role as a negative regulator of insulin and leptin signaling .
Mode of Action
The compound interacts with PTP1B, inhibiting its activity . This inhibition can lead to enhanced insulin and leptin signaling, which can be beneficial in the treatment of Type II diabetes . The compound binds in the catalytic and second aryl binding site of the PTP1B .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways . These pathways are crucial for the regulation of glucose homeostasis and energy balance. Enhanced signaling through these pathways can improve insulin sensitivity and glucose tolerance, which are often impaired in Type II diabetes .
Result of Action
The result of the compound’s action is improved insulin and leptin signaling, which can lead to better glucose homeostasis and energy balance . This can help in the management of Type II diabetes . The compound has shown good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent in which the compound is dissolved can affect its hydrogen bond dynamics and proton transfer . .
Biological Activity
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including its acetamido and methoxyethyl groups, contribute to its reactivity and biological profile.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H17Cl2N3O2S
- Molecular Weight : 360.24 g/mol
- IUPAC Name : N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dichlorobenzamide
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. Below are some key findings related to the biological activity of this compound:
Antimicrobial Activity
Studies have shown that benzo[d]thiazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi using disk diffusion methods. Preliminary results suggest that it exhibits notable activity against:
Microorganism | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Candida albicans | 14 |
Aspergillus niger | 12 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored in vitro. Studies involving various cancer cell lines have demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10.5 |
MCF-7 (breast cancer) | 8.7 |
A549 (lung cancer) | 12.0 |
These findings suggest that the compound may interfere with cancer cell growth and could be further investigated for therapeutic applications.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways or disrupt cellular processes essential for microbial survival and cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzo[d]thiazole derivatives against resistant strains of bacteria and fungi. The results indicated that compounds with similar structural motifs showed enhanced activity due to their ability to penetrate microbial membranes effectively.
- Cytotoxicity Assessment : Research conducted on a series of benzo[d]thiazole derivatives demonstrated that modifications to the substituents significantly influenced their cytotoxicity against different cancer cell lines. The presence of electron-withdrawing groups like dichloro in the structure was found to enhance anticancer activity.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-11(25)22-13-4-6-16-17(10-13)28-19(24(16)7-8-27-2)23-18(26)14-5-3-12(20)9-15(14)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEOKJFBCKGMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)Cl)Cl)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.